Azanium;formaldehyde;phenoxide

Flame Retardancy Composite Materials Phenolic Resole Resins

Azanium;formaldehyde;phenoxide (CAS 55426-39-6, also registered as 35297-54-2) is a formaldehyde–phenol–ammonia (1:1:1) adduct with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol. It is the fundamental building block of ammonia‑catalyzed resole‑type phenol–formaldehyde resins, wherein ammonium ions act as a mild base catalyst to promote ortho‑selective methylolation of phenol and subsequent polycondensation.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 55426-39-6
Cat. No. B14643151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzanium;formaldehyde;phenoxide
CAS55426-39-6
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC=O.C1=CC=C(C=C1)[O-].[NH4+]
InChIInChI=1S/C6H6O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;1H3
InChIKeyDTCDQFXKTVPDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azanium;formaldehyde;phenoxide (CAS 55426-39-6) – Ammonia-Catalyzed Phenolic Resole Resin Systems for High-Temperature and Low-Flammability Applications


Azanium;formaldehyde;phenoxide (CAS 55426-39-6, also registered as 35297-54-2) is a formaldehyde–phenol–ammonia (1:1:1) adduct with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol . It is the fundamental building block of ammonia‑catalyzed resole‑type phenol–formaldehyde resins, wherein ammonium ions act as a mild base catalyst to promote ortho‑selective methylolation of phenol and subsequent polycondensation [1]. Unlike strongly alkaline sodium‑hydroxide‑catalyzed systems, the ammonia‑based catalyst system yields resins with intrinsically incorporated nitrogen, ortho‑dominant substitution patterns, and distinct thermal‑degradation and flammability profiles [2].

Catalyst System Ammonia-catalyzed resole resin system with ortho-directed chemistry
Substitution Pattern Exclusive ortho-methylolation for linear polymer architecture
Structural Signature Intrinsically incorporated nitrogen for thermal-pathway differentiation

Why Generic PF Resins Cannot Substitute for Ammonia-Catalyzed Azanium;formaldehyde;phenoxide Systems in Fire-Critical and High-Temperature Applications


In‑class phenol–formaldehyde resole resins are produced using a variety of catalysts including NaOH, Ba(OH)₂, triethylamine, and ammonia. These catalysts impart fundamentally different structural characteristics that prohibit direct substitution. Ammonia‑based catalysis yields resins with exclusively ortho‑directed methylol groups (NaOH gives an ortho/para ratio ≈ 1:0.6) and incorporates nitrogen into the polymer backbone (2.75 ± 0.2% N at P:F = 1:1.25; 4.63% N at P:F = 1:2.0) [1][2]. These structural differences produce divergent performance in flammability, thermal stability, and free‑monomer content; ammonium‑hydroxide‑catalyzed laminates are relatively inflammable whereas triethylamine‑catalyzed laminates burn readily [3]. In‑situ ammonia‑generated resoles exhibit lower free phenol and aniline residues and thermal stability in the 516–548 °C range [2]. These quantifiable differences mean that substituting an NaOH‑ or amine‑catalyzed resin into a process optimized for the ammonia‑based system will produce unanticipated and potentially catastrophic performance failures.

NaOH-catalyzed PF Mixed ortho/para substitution may shift curing kinetics, viscosity, and cross-link density compared to exclusive ortho pattern
Triethylamine-catalyzed PF Readily burning laminates reported; flammability profile may not satisfy fire-critical certifications
Amine-catalyzed PF (no nitrogen) Absence of backbone nitrogen alters thermal degradation behavior and QC traceability; N-content not verifiable

Quantitative Differentiation of Azanium;formaldehyde;phenoxide (Ammonia-Catalyzed PF Resin) from Generic Alkali-Catalyzed and Amine-Catalyzed Phenolic Resole Resins


Flame Retardancy: Ammonium-Hydroxide-Catalyzed Laminates are Relatively Inflammable, Whereas Triethylamine-Catalyzed Laminates Burn Readily

In a direct head‑to‑head comparison, glass‑fiber laminates fabricated from ammonium‑hydroxide‑catalyzed resol resin were found to be relatively inflammable, while laminates from triethylamine‑catalyzed resol resin burned readily [1]. The study evaluated flammability behavior of three catalysts (NaOH, triethylamine, NH₄OH) under identical laminate fabrication and testing conditions.

Flame Retardancy
Head-to-head
Ammonium-hydroxide-catalyzed laminate relatively inflammable; triethylamine-catalyzed laminate burned readily
Supports flammability-based material screening
Glass-fiber laminate comparison; test per Shafizadeh et al. 1999
Flame Retardancy Composite Materials Phenolic Resole Resins

Thermal Stability: In‑Situ Ammonia‑Generated PAF Resins Achieve TGA Thermal Stability of 516–548 °C, Outperforming Conventional PAF Resins

Phenol‑aniline‑formaldehyde (PAF) resol resins synthesized by in‑situ ammonia generation (Mg(OH)₂ + NH₄Cl) exhibited thermal stability in the range of 516–548 °C as measured by TGA, with glass‑transition temperatures (Tg) between 72–110 °C (DSC) [1]. The same study reported that in‑situ ammonia generation resulted in lower residual free phenol and free aniline compared to conventionally synthesized PAF resins.

Thermal Stability
Head-to-head
516–548 °C (TGA); Tg 72–110 °C (DSC)
Reported thermal stability range supports high-temperature application evaluation
In-situ ammonia-generated PAF resin vs. conventional PAF; free monomer levels lower
Thermal Stability Phenol‑Aniline‑Formaldehyde Resins TGA Analysis

Regioselectivity: Ammonia Catalyst Directs Exclusive Ortho‑Substitution, Whereas NaOH Yields Mixed Ortho/Para (~1:0.6) Substitution

A comparative study of ammonia vs. caustic soda as catalysts for the phenol–formaldehyde reaction demonstrated that ammonia directs formaldehyde exclusively to the ortho position of the phenolic hydroxyl group. In contrast, caustic soda (NaOH) produces a mixture with an ortho/para ratio of approximately 1:0.6 [1].

Regioselectivity
Head-to-head
Exclusive ortho substitution (ammonia) vs. ortho/para ≈ 1:0.6 (NaOH)
Catalyst-controlled substitution pattern may influence rheology and curing behavior
Japan Thermosetting Plastics Industry Association, 1989
Ortho‑Selectivity Resol Synthesis Catalyst Comparison

Incorporated Nitrogen as a Structural Probe: Fully‑Cured Resin N Content is 2.75 ± 0.2% (P:F = 1:1.25) and Scales to 4.63% at Higher Formaldehyde Ratio

Experimental determination of nitrogen content in ammonia‑catalyzed phenol–formaldehyde resins showed that, at a molar ratio of phenol to formaldehyde of 1:1.25 and with 0.2–1.0 moles ammonia, the fully‑cured resin consistently contains 2.75 ± 0.2% nitrogen. When the formaldehyde ratio was increased to 2.0 moles per mole of phenol (using 1.0 mole ammonia), the nitrogen content in the fully‑cured resin rose to 4.63%, an increase proportional to the increase in formaldehyde [1].

Nitrogen Content
Reported
2.75 ± 0.2% N (P:F=1:1.25); 4.63% N (P:F=1:2.0)
Supports nitrogen-based QC verification and thermal-pathway review
Fully-cured C-stage resin; nitrogen absent in NaOH-catalyzed PF
Elemental Analysis Nitrogen Content Curing Chemistry

Formaldehyde‑Scavenging Performance: Ammonium Hydroxide Addition Achieves 85.7% Reduction in Formaldehyde Emission, but with a Trade‑Off in Mechanical Properties

Incorporation of aqueous ammonium hydroxide (up to 3%) as a formaldehyde scavenger in low‑ and medium‑molecular‑weight phenol–formaldehyde resins used for wood compregnation achieved a maximum formaldehyde‑emission reduction of 85.7%, although the mechanical and physical properties of the treated sesenduk wood were negatively affected by the ammonium hydroxide addition [1]. This exemplifies a quantifiable performance trade‑off that is specific to ammonium‑based PF resin systems.

Formaldehyde Scavenging
Reported context
Up to 85.7% emission reduction with ammonium hydroxide addition
Supports low-emission binder formulation; mechanical trade-off requires review
Sesenduk wood compregnation; 0-3% NH₄OH; Zaidon et al. 2015
Formaldehyde Emission Reduction Wood Composites Ammonium Hydroxide Scavenger

High Char Yield Capability: Modified Ammonia‑Catalyzed Phenolic Resin Achieves Over 73% Char Yield at 700 °C in Nitrogen

Ammonia‑catalyzed phenolic resin modified with salicylaldehyde and resorcinarenes (designated 'modified resin C') achieved a char yield exceeding 73% at 700 °C under nitrogen atmosphere, as measured by thermogravimetric analysis [1]. While this value was obtained for a chemically modified derivative rather than the parent ammonia‑catalyzed resin, it demonstrates the intrinsic capacity of the ammonia‑phenolic platform to be tailored toward ultra‑high‑char‑yield applications.

Char Yield
Class-level context
>73% char at 700 °C in N₂ (modified ammonia-catalyzed resin C)
Reported char yield supports thermal protection formulation exploration
Salicylaldehyde/resorcinarene-modified derivative; class-level comparison
Char Yield Thermal Protection Ablative Materials

Optimal Application Scenarios for Azanium;formaldehyde;phenoxide-Based Resins Where Catalyst‑Specific Differentiation Drives Performance and Regulatory Compliance


Fire‑Resistant Composite Laminates for Aerospace Interiors and Public Transportation

The relative inflammability of ammonium‑hydroxide‑catalyzed phenolic resole resins, directly contrasted with the ready‑burning behavior of triethylamine‑catalyzed analogs [1], makes the ammonia‑based system the superior choice for glass‑fiber‑reinforced interior panels requiring compliance with FAR 25.853 or EN 45545 fire‑safety standards. Specifiers should explicitly request ammonia‑catalyzed resole binder to ensure the laminate passes flammability tests.

High‑Temperature Adhesives and Composite Matrices for Ablative Thermal Protection Systems

The TGA‑measured thermal stability of 516–548 °C for in‑situ ammonia‑generated PAF resins, combined with the platform׳s demonstrated char‑yield potential exceeding 73% at 700 °C upon modification [2], positions the ammonia‑based phenolic platform as an optimal precursor for carbon‑matrix composites, rocket‑nozzle ablatives, and high‑temperature brake pads where thermal resilience and char retention are paramount.

Controlled‑Rheology Coatings and Varnishes Requiring Ortho‑Directed Polymer Architecture

The exclusive ortho‑substitution imparted by the ammonia catalyst, compared to the mixed ortho/para (~1:0.6) substitution from NaOH catalysis [3], yields resins with more linear molecular architecture and distinct viscosity profiles. This property is critical for high‑solids coatings, can‑lining varnishes, and electrical insulating varnishes where precise control over flow, wetting, and curing behavior determines coating quality and electrical performance.

Low‑Formaldehyde‑Emission Binders for Wood Composites and Mineral Wool Insulation

The proven formaldehyde‑scavenging capacity of ammonium‑hydroxide‑containing PF resins—achieving up to 85.7% emission reduction [4]—directly supports the use of ammonia‑based resol binders in wood‑particleboard, plywood, and mineral‑wool insulation products targeting strict formaldehyde‑emission regulations. Formulators should balance the emission‑reduction benefit against known mechanical‑property trade‑offs through optimized processing parameters.

Application
Selection Property
Validation Focus
Composite laminate fire testing
Catalyst-dependent flammability profile
Flammability assessment per fire-safety standards
High-temperature adhesive and ablative matrix development
Thermal stability and char retention
TGA-based stability and char yield validation
Ortho-directed polymer coatings and varnishes
Exclusive ortho-selectivity and linear architecture
Rheology, gel time, and cure behavior assessment
Low-emission wood composite and mineral wool binders
Formaldehyde scavenging capacity with mechanical trade-off
Emission reduction validation and property balancing
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